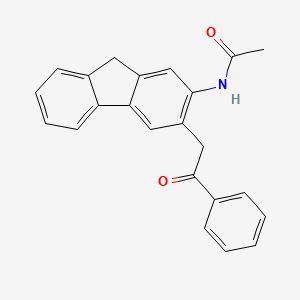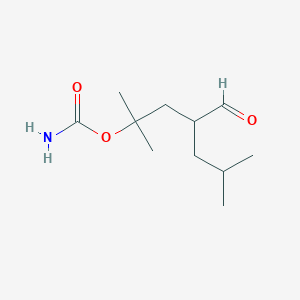
4-Formyl-2,6-dimethylheptan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2,6-dimethylheptan-2-ylcarbamate is an organic compound with the molecular formula C11H21NO3. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a formyl group, two methyl groups, and a carbamate group attached to a heptane backbone.
Méthodes De Préparation
The synthesis of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves several steps, typically starting with the preparation of the heptane backbone, followed by the introduction of the formyl and carbamate groups. The synthetic route may involve the following steps:
Formation of the Heptane Backbone: This can be achieved through various organic synthesis techniques, such as alkylation or hydroformylation.
Introduction of the Formyl Group: The formyl group can be introduced using reagents like formic acid or formyl chloride under controlled conditions.
Addition of the Carbamate Group: The carbamate group can be added using reagents like isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
4-Formyl-2,6-dimethylheptan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
4-Formyl-2,6-dimethylheptan-2-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification. The carbamate group can interact with biological molecules, potentially leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
4-Formyl-2,6-dimethylheptan-2-ylcarbamate can be compared with other similar compounds, such as:
4-Formyl-2,6-dimethylheptan-2-ylamine: Similar structure but with an amine group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylester: Similar structure but with an ester group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylketone: Similar structure but with a ketone group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(4-formyl-2,6-dimethylheptan-2-yl) carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)5-9(7-13)6-11(3,4)15-10(12)14/h7-9H,5-6H2,1-4H3,(H2,12,14) |
Clé InChI |
XUGRKUSGUVGDKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)(C)OC(=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
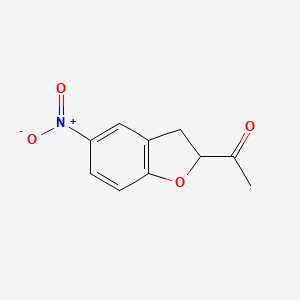
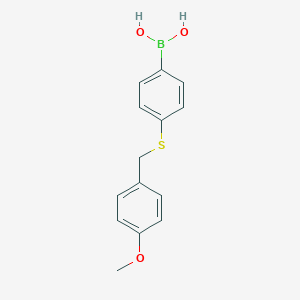
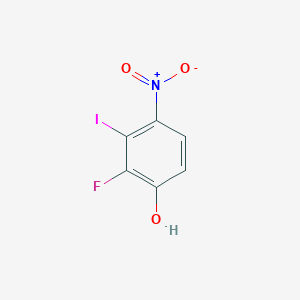
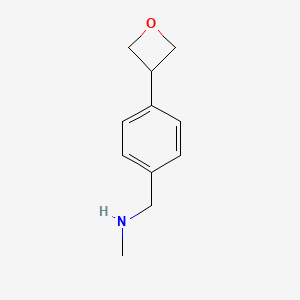


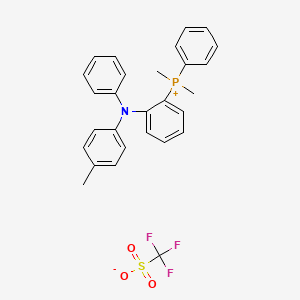
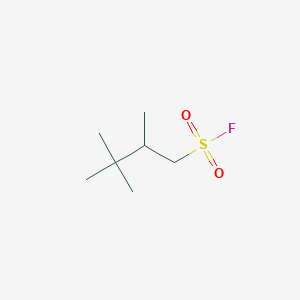
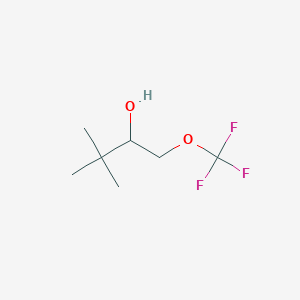
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
